molecular formula C18H20ClN5OS B12249757 3-[1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

3-[1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12249757
M. Wt: 389.9 g/mol
InChI Key: PUPSEZXFSRYHSB-UHFFFAOYSA-N
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Description

3-[1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of functional groups, including a benzothiazole ring, a piperidine ring, and a triazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is formed by the reduction of a pyridine derivative or by cyclization of a suitable precursor.

    Triazolone Formation: The triazolone moiety is synthesized by the reaction of a hydrazine derivative with an isocyanate or a suitable carbonyl compound.

    Coupling Reactions: The final compound is obtained by coupling the benzothiazole, piperidine, and triazolone intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The chloro group on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), thiourea, or primary amines under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study the interactions of benzothiazole and triazolone derivatives with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and triazolone moieties. These interactions may lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1,3-benzothiazole: Shares the benzothiazole ring but lacks the piperidine and triazolone moieties.

    Piperidine derivatives: Compounds like piperidine itself or N-substituted piperidines share the piperidine ring but lack the benzothiazole and triazolone moieties.

    1,2,4-triazolone derivatives: Compounds containing the triazolone ring but lacking the benzothiazole and piperidine moieties.

Uniqueness

The uniqueness of 3-[1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its combination of three distinct functional groups

Properties

Molecular Formula

C18H20ClN5OS

Molecular Weight

389.9 g/mol

IUPAC Name

5-[1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C18H20ClN5OS/c1-22-18(25)24(12-5-6-12)16(21-22)11-7-9-23(10-8-11)17-20-15-13(19)3-2-4-14(15)26-17/h2-4,11-12H,5-10H2,1H3

InChI Key

PUPSEZXFSRYHSB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl)C5CC5

Origin of Product

United States

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